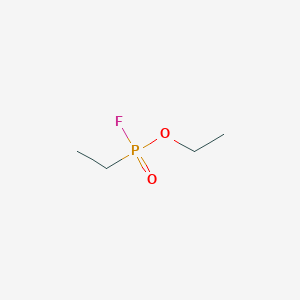
Ethyl ethylphosphonofluoridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of ethyl ethylphosphonofluoridate typically involves the reaction of ethyl phosphonofluoridate with ethanol under controlled conditions . The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Ethyl ethylphosphonofluoridate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form ethyl phosphonic acid and hydrofluoric acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common reagents used in these reactions include water, bases, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl ethylphosphonofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: It can be used in studies involving enzyme inhibition, particularly those enzymes that interact with phosphorus-containing compounds.
Medicine: Research into potential therapeutic applications, although limited, includes its use in studying enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of ethyl ethylphosphonofluoridate involves its interaction with biological molecules, particularly enzymes. It acts as an inhibitor by binding to the active site of enzymes that interact with phosphorus-containing substrates. This binding can disrupt normal enzyme function, leading to various biochemical effects .
Comparación Con Compuestos Similares
Ethyl ethylphosphonofluoridate can be compared with other similar organophosphorus compounds such as:
Ethyl methylphosphonofluoridate: Similar in structure but with a methyl group instead of an ethyl group.
Sarin (isopropyl methylphosphonofluoridate): A well-known nerve agent with a different alkyl group.
Soman (pinacolyl methylphosphonofluoridate): Another nerve agent with a more complex alkyl group.
The uniqueness of this compound lies in its specific alkyl groups and its reactivity, which can be exploited in various chemical and biological applications.
Propiedades
Número CAS |
650-20-4 |
|---|---|
Fórmula molecular |
C4H10FO2P |
Peso molecular |
140.09 g/mol |
Nombre IUPAC |
1-[ethyl(fluoro)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H10FO2P/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3 |
Clave InChI |
RORQVZRCLFKMMP-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















